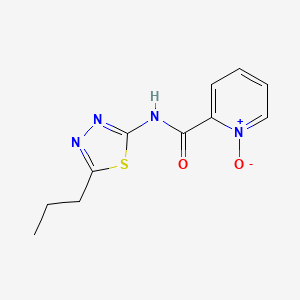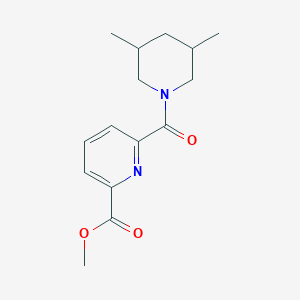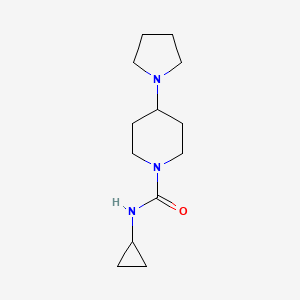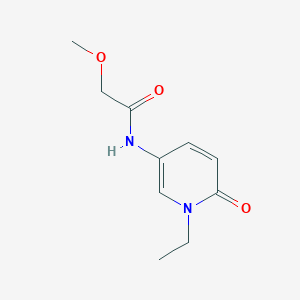
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a nitrogen heterocyclic compound that has a pyridine ring and a thiadiazole ring in its structure. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide is not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins, while MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In vitro studies have shown that the compound can inhibit the activity of COX-2 and MMPs, leading to a reduction in inflammation and cancer cell growth. The compound has also been shown to have antibacterial activity against certain bacterial strains such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide in lab experiments is its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. The compound can be used to study the inhibition of enzymes such as COX-2 and MMPs, which are involved in various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. One direction is the study of the compound's potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. Another direction is the study of the compound's potential as a tool for the study of enzyme kinetics and protein-ligand interactions. Further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide can be synthesized using several methods. One of the methods involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 2-bromo-1-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide. Another method involves the reaction of 2-chloro-1-pyridinecarboxamide with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride. The resulting product is then oxidized to form 1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide.
Aplicaciones Científicas De Investigación
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In biochemistry, the compound has been studied for its potential as a tool for the study of enzyme kinetics and protein-ligand interactions. In pharmacology, the compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-oxido-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridin-1-ium-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-5-9-13-14-11(18-9)12-10(16)8-6-3-4-7-15(8)17/h3-4,6-7H,2,5H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOPKWCIXCZJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)



![1-[(4-Bromothiophen-2-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529898.png)

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)

![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)